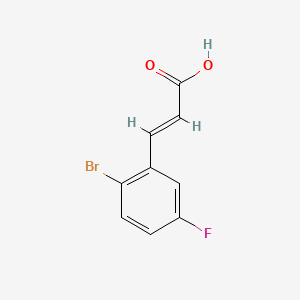

2-Bromo-5-fluorocinnamic acid

Description

Significance of Cinnamic Acid Derivatives in Contemporary Organic Synthesis and Medicinal Chemistry

Cinnamic acid derivatives are pivotal intermediates in the biosynthesis of numerous aromatic natural products and play a crucial role in various pharmacological activities. jocpr.com They serve as versatile building blocks in organic synthesis, enabling the creation of a multitude of other important compounds. chemicalbook.comresearchgate.net The inherent reactivity of the cinnamic acid structure, characterized by a phenyl ring, an alkene double bond, and a carboxylic acid group, allows for functionalization at multiple sites. nih.govresearchgate.net

In the realm of medicinal chemistry, these derivatives have been investigated for a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties. nih.govbeilstein-journals.org The specific therapeutic potential of a cinnamic acid derivative is often dictated by the nature and position of substituents on its basic framework. rsdjournal.orgresearchgate.net For instance, the addition of hydroxyl or methoxy (B1213986) groups on the phenyl ring can significantly influence the compound's bioactivity. jocpr.comnih.gov The development of innovative synthetic methodologies, such as green chemistry approaches and advanced catalytic systems, continues to expand the library of cinnamic acid derivatives with enhanced therapeutic potential. beilstein-journals.org

Overview of Halogenation Strategies in α,β-Unsaturated Carboxylic Acids

The introduction of halogen atoms into α,β-unsaturated carboxylic acids, such as cinnamic acid, is a key synthetic transformation that can dramatically alter the molecule's properties. acs.orgnih.gov Halogenation can be achieved through several methods, with decarboxylative halogenation being a prominent approach. acs.orgnih.gov This reaction involves the cleavage of the carbon-carbon bond of the carboxylic acid group and the subsequent introduction of a halogen. acs.orgnih.gov

Various reagents and conditions have been developed for the halodecarboxylation of α,β-unsaturated carboxylic acids. Traditional methods often involved the use of heavy metal salts, such as silver, mercury, or lead. nih.govthieme-connect.com However, modern synthetic chemistry has seen a shift towards milder and more environmentally friendly methods. These include the use of hypervalent iodine reagents and N-halosuccinimides. thieme-connect.comresearchgate.net For instance, a combination of Dess-Martin periodinane and tetraethylammonium (B1195904) bromide has been shown to be an effective system for the bromodecarboxylation of α,β-unsaturated carboxylic acids at room temperature. thieme-connect.com Another approach involves anodic oxidation, which offers a transition-metal-free method for bromination. researchgate.net

The choice of halogenating agent and reaction conditions can influence the regioselectivity and stereospecificity of the reaction, allowing for the synthesis of specific isomers. acs.org The development of these strategies is crucial for accessing a diverse range of halogenated α,β-unsaturated carboxylic acids for various applications.

Research Trajectory of 2-Bromo-5-fluorocinnamic Acid within Chemical Science

This compound is a specific halogenated cinnamic acid derivative that has emerged as a compound of interest in chemical research. Its unique substitution pattern, featuring a bromine atom at the 2-position and a fluorine atom at the 5-position of the phenyl ring, imparts distinct electronic and steric properties to the molecule. The presence of these two different halogen atoms makes it a valuable synthon for further chemical transformations.

Research into this compound has likely focused on its synthesis, characterization, and potential applications. The synthesis would involve carefully controlled halogenation steps to achieve the desired substitution pattern. Characterization would rely on various spectroscopic techniques to confirm its structure and purity. While specific research findings on the applications of this compound are not extensively detailed in the provided context, its structural similarity to other biologically active halogenated compounds suggests its potential as an intermediate in the synthesis of novel pharmaceutical or agrochemical agents. The study of such di-halogenated cinnamic acids contributes to a deeper understanding of structure-activity relationships in this class of compounds.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 202865-70-1 |

| Molecular Formula | C₉H₆BrFO₂ |

| Purity | 99% |

Table 2: Related Halogenated Cinnamic Acid Derivatives and their Reported Melting Points

| Compound | Melting Point (°C) |

| 4-bromo-2-fluorocinnamic acid | 219–223 |

| 5-bromo-2-fluorocinnamic acid | 195–199 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-bromo-5-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWFJLNOEZAVHZ-DAFODLJHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=CC(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)/C=C/C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202865-70-1 | |

| Record name | 2-Propenoic acid, 3-(2-bromo-5-fluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Fluorocinnamic Acid and Analogous Halogenated Cinnamic Acids

Classical Condensation Reactions in Cinnamic Acid Synthesis

Traditional methods for forming the carbon-carbon double bond in cinnamic acids often rely on condensation reactions between aromatic aldehydes and a suitable partner.

Perkin Reaction-Based Approaches for Cinnamates

The Perkin reaction, discovered by William Henry Perkin, is a well-established method for synthesizing α,β-unsaturated aromatic acids. wikipedia.orgbyjus.comquora.com This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the corresponding acid, which acts as a base catalyst. wikipedia.orgbyjus.comquora.com For the synthesis of a halogenated cinnamic acid like 2-Bromo-5-fluorocinnamic acid, the corresponding substituted benzaldehyde, 2-bromo-5-fluorobenzaldehyde (B45324), would be reacted with an acid anhydride, such as acetic anhydride, and its corresponding salt, like sodium acetate. wikipedia.orgtestbook.com

The mechanism of the Perkin reaction involves the formation of a carbanion from the acid anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. byjus.compw.liveunacademy.com The resulting intermediate undergoes dehydration to form the α,β-unsaturated product. byjus.compw.liveunacademy.com A key requirement for this reaction is the presence of at least two α-hydrogens on the acid anhydride. pw.live While the Perkin reaction is a cornerstone for cinnamic acid synthesis, a notable drawback is that the presence of electron-donating substituents on the aromatic aldehyde can significantly decrease the yield of the desired product. jocpr.compcbiochemres.com

Table 1: Examples of Perkin Reaction for Cinnamic Acid Synthesis

| Aromatic Aldehyde | Acid Anhydride | Base Catalyst | Product |

| Benzaldehyde | Acetic Anhydride | Sodium Acetate | Cinnamic acid wikipedia.orgtestbook.com |

| Salicylaldehyde | Acetic Anhydride | Sodium Acetate | Coumarin (B35378) wikipedia.orgtestbook.com |

| Furfural | Acetic Anhydride | Sodium Acetate | Furylacrylic acid testbook.com |

Knoevenagel Condensation Strategies for Cinnamic Acid Derivatives

The Knoevenagel condensation provides a versatile alternative for the synthesis of cinnamic acid derivatives. sigmaaldrich.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a basic catalyst like an amine. sigmaaldrich.com For the preparation of this compound, 2-bromo-5-fluorobenzaldehyde can be reacted with malonic acid in the presence of a base like piperidine (B6355638) in a solvent such as pyridine (B92270). chemicalbook.com

This method is particularly advantageous for aldehydes bearing electron-donating groups, where the Perkin reaction may give poor yields. jocpr.compcbiochemres.com The reaction proceeds through a nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration. sigmaaldrich.comresearchgate.net The Doebner modification of the Knoevenagel condensation utilizes pyridine as both the solvent and catalyst, and often involves a subsequent decarboxylation if malonic acid is used, directly yielding the cinnamic acid. organic-chemistry.org Various catalysts have been explored to improve the efficiency and environmental friendliness of the Knoevenagel condensation, including ionic liquids, solid-supported catalysts, and even natural catalysts under solvent-free conditions. organic-chemistry.orgresearchgate.net

Table 2: Catalysts and Conditions for Knoevenagel Condensation

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Reference |

| Aromatic Aldehydes | Malononitrile | Lemon juice (natural catalyst), solvent-free | researchgate.net |

| Substituted Benzaldehydes | Malononitrile | Ammonium (B1175870) acetate, sonication, room temperature | bhu.ac.in |

| Aromatic Aldehydes | Diethyl malonate | 1-butyl-3-methylimidazolium hydroxide (B78521) (ionic liquid) | researchgate.net |

| Aromatic Aldehydes | Malononitrile | Ni(NO₃)₂·6H₂O, aqueous media, room temperature | ijcps.org |

| Aromatic Aldehydes | Ethyl cyanoacetate | [HyEtPy]Cl–H₂O–DABCO, recyclable protic-ionic-liquid | rsc.org |

| Various Aldehydes | Activated Methylene Compounds | InCl₃, acetic anhydride | acs.org |

Transition-Metal Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the efficient and selective formation of carbon-carbon bonds. Palladium-catalyzed reactions are particularly prominent in the synthesis of cinnamic acids and their derivatives.

Mizoroki-Heck Coupling for Aryl Bromides with Acrylic Acid Derivatives

The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes, providing a direct route to cinnamic acid derivatives from aryl halides. misuratau.edu.lymdpi.com This palladium-catalyzed reaction couples an aryl halide, such as an aryl bromide, with an alkene like acrylic acid or its esters (e.g., n-butyl acrylate) in the presence of a base. organic-chemistry.orggoogle.comnih.gov For the synthesis of this compound, one could envision a coupling between a dihalogenated benzene (B151609), such as 1,2-dibromo-4-fluorobenzene, and acrylic acid, although selectivity could be a challenge. A more direct approach would involve the coupling of 2-bromo-5-fluoro-iodobenzene with an acrylate, targeting the more reactive carbon-iodine bond.

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and regenerate the Pd(0) catalyst. misuratau.edu.lymdpi.com The choice of ligand, base, and solvent is crucial for the efficiency and selectivity of the reaction. mdpi.comorganic-chemistry.orgnih.gov N-heterocyclic carbenes (NHCs) have emerged as effective ligands for palladium in Heck reactions, often providing high stability and catalytic activity. bas.bgresearchgate.net

Palladium-Catalyzed Approaches for Cinnamic Acid Amidation

The synthesis of cinnamic acid amides, or cinnamamides, can also be achieved through palladium-catalyzed reactions. beilstein-journals.orgnih.gov One approach involves the direct amidation of a pre-formed cinnamic acid. For instance, a Pd-catalyzed N-acylation of cinnamic acids using tertiary amines has been reported to generate the corresponding amides in good yields through a C-N bond cleavage mechanism. beilstein-journals.orgnih.govbeilstein-journals.org

Alternatively, cinnamamides can be synthesized directly via a Heck-type coupling. A palladium catalyst can be used to couple an aryl halide with acrylamide (B121943) to form the corresponding cinnamamide (B152044). misuratau.edu.ly This method is a powerful way to construct the entire cinnamamide scaffold in a single step. misuratau.edu.ly Furthermore, palladium-catalyzed hydrocarbonylation of phenylacetylene (B144264) using carbon monoxide and a hydrogen source can also produce cinnamamides with high selectivity. beilstein-journals.orgnih.gov

Stereospecific Palladium-Catalyzed Alkylation of gem-Bromofluoroalkenes

The synthesis of fluorinated analogs of cinnamic acids can be approached using specialized palladium-catalyzed reactions. One such method is the stereospecific alkylation of gem-bromofluoroalkenes. dntb.gov.uanih.govnih.govresearchgate.net This reaction provides a pathway to create functionalized monofluoroalkenes, which are important structural motifs in medicinal chemistry. nih.govnih.govresearchgate.net

In this methodology, a gem-bromofluoroalkene, which can be prepared from an aldehyde or ketone, is coupled with an organoboron reagent, such as an alkylboronic acid, in a Suzuki-Miyaura type cross-coupling reaction. nih.govnih.govresearchgate.net This approach offers access to a variety of tri- and tetrasubstituted monofluoroalkenes with good functional group tolerance. dntb.gov.uanih.govnih.govresearchgate.net While not a direct synthesis of the carboxylic acid, this method could be used to construct a fluorinated alkene core that could be further elaborated to a cinnamic acid analog. The reaction is noted for its ability to proceed under mild conditions and its stereospecific nature, which is crucial for controlling the geometry of the resulting double bond. dntb.gov.uanih.govnih.govresearchgate.net

Decarboxylative Halogenation Pathways for Carboxylic Acids

Decarboxylative halogenation, also known as halodecarboxylation, is a fundamental transformation in organic synthesis that converts carboxylic acids into the corresponding organic halides. nih.govacs.org This process involves the selective cleavage of a carbon-carbon bond between the molecule's main structure and the carboxylic group, with the liberation of carbon dioxide. nih.govacs.org It provides a one-pot method for transforming relatively accessible and inexpensive carboxylic acids into valuable organic halides. acs.org

The reaction can be applied to various types of acids, including alkanoic, alkenoic, and aromatic carboxylic acids, to produce the corresponding alkyl, alkenyl, and aryl halides. nih.gov Historically, the Hunsdiecker reaction, which uses silver salts of carboxylic acids with elemental halogens, was a primary method. However, modern variations have expanded the scope and improved the practicality of this transformation.

Key aspects of this pathway include:

Mechanism: The process generally involves the formation of an intermediate that facilitates the loss of CO2 and the introduction of a halogen atom. For aromatic carboxylic acids, a unified catalytic method has been developed that proceeds via an aryl radical intermediate, which can then be trapped by a halogen source. bohrium.com

Reagents: Various reagents can be employed, with choices depending on the substrate and desired halogen. For instance, visible light-promoted, iron-catalyzed protocols have been developed for the decarboxylative chlorination, bromination, and iodination of aliphatic carboxylic acids. rsc.orgrsc.org

Limitations: The reaction is not without challenges. Substrates containing electron-rich aromatic systems may undergo electrophilic halogenation on the ring as an undesired side reaction instead of the intended halodecarboxylation. nih.govacs.org Furthermore, the efficiency of the reaction can be lower for certain substrates, and the synthesis of some halides, like tertiary alkyl bromides, can be problematic. acs.org

For unsaturated carboxylic acids like cinnamic acid derivatives, the conditions must be carefully chosen to avoid side reactions involving the double bond.

Green Chemistry Approaches to Cinnamic Acid Synthesis

The principles of green chemistry, which aim to eliminate or reduce the use and generation of hazardous substances, have been widely applied to the synthesis of cinnamic acids. bepls.com These approaches focus on improving efficiency, using safer solvents, developing metal-free catalytic systems, and employing renewable resources to minimize environmental impact. bepls.commdpi.com

Deep Eutectic Solvents (DESs) have emerged as a new class of green solvents, often considered analogs to ionic liquids. acs.org They are typically formed from a eutectic mixture of a quaternary ammonium salt, such as the inexpensive and biodegradable choline (B1196258) chloride (ChCl), and a hydrogen bond donor (HBD), which can include ureas, alcohols, or carboxylic acids. acs.org These solvents are attractive due to their low vapor pressure, non-flammability, and potential for recyclability. acs.orgmdpi.com

In the context of cinnamic acid synthesis and derivatization, DESs have been used as both reaction media and catalysts. For example, a DES of choline chloride and urea (B33335) has been successfully used as a solvent for the amidation of cinnamic acid. beilstein-journals.orgnih.gov The same DES has also been employed for the Perkin reaction to produce cinnamic acid and its derivatives, offering an alternative to high-temperature conditions and strong bases. acs.org Furthermore, natural deep eutectic solvents (NADES) have been prepared using trans-cinnamic acid itself as the HBD component, highlighting the versatility of these systems. mdpi.comtandfonline.comtandfonline.com

| DES System | Reactants | Product Type | Role of DES | Reference |

|---|---|---|---|---|

| Choline Chloride / Urea | Cinnamic acid, Amine | Amide | Solvent | beilstein-journals.orgnih.gov |

| Choline Chloride / Urea | Benzaldehyde, Acetic Anhydride | Cinnamic acid | Solvent/Catalyst | acs.org |

| Choline Chloride / p-toluenesulfonic acid | Cinnamic acid, Methanol | Methyl Cinnamate | Catalyst | researchgate.net |

| Choline Chloride / trans-cinnamic acid | Hydrazine (B178648), Pyridine-4-carbaldehyde | Hydrazone | Solvent | mdpi.com |

Avoiding transition-metal catalysts is a key goal in green chemistry, particularly for pharmaceutical synthesis, to prevent metal contamination in the final products. beilstein-journals.org This has led to the development of metal-free catalytic systems for reactions involving cinnamic acids.

Visible-light photoredox catalysis using organic dyes like Eosin Y offers a powerful metal-free strategy. researchgate.netacs.org This approach has been used for the decarboxylative functionalization of α,β-unsaturated carboxylic acids, including cinnamic acids, under ambient temperature. researchgate.netacs.org These reactions proceed through radical processes to introduce new functional groups. researchgate.net

Another significant metal-free method is the direct C-C bond formation through decarboxylative oxidative cross-coupling. sioc-journal.cn For instance, cinnamic acid can be coupled with amides, using the amide as the solvent and tert-butyl hydroperoxide (TBHP) as the oxidant, without any metal catalyst. sioc-journal.cn The proposed mechanism involves the generation of a carbon-centered radical from the amide, which then adds to the double bond of the cinnamic acid, followed by decarboxylation to yield the final product. sioc-journal.cn

| Methodology | Catalyst/Reagent | Transformation | Key Features | Reference |

|---|---|---|---|---|

| Visible-Light Photoredox Catalysis | Eosin Y (Organic Dye) | Decarboxylative Fluoroalkylation | Metal-free, ambient temperature | researchgate.netacs.org |

| Oxidative Cross-Coupling | tert-butyl hydroperoxide (TBHP) | Decarboxylative Coupling with Amides | Metal-free, high atom economy | sioc-journal.cn |

| Amidation | N-formylpyrrolidine (FPyr), Trichlorotriazine (TCT) | Amide formation | Metal-free alternative to coupling reagents | beilstein-journals.org |

Mechanochemistry, which uses mechanical force to drive chemical reactions, represents a sustainable alternative to conventional solvent-based methods, often proceeding in solvent-free or solvent-minimized conditions. researchgate.net When combined with continuous flow processing, such as reactive extrusion, it allows for scalable and efficient synthesis. researchgate.net

This technology has been applied to the derivatization of cinnamic acids. A notable example is the continuous flow synthesis of amides and hydrazides from cinnamic acids using a twin-screw extruder. beilstein-journals.orgnih.gov In this process, a coupling reagent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) is used to facilitate the reaction. beilstein-journals.orgbeilstein-journals.org This method is highly efficient, allowing for a significant scale-up to produce large quantities (e.g., 100 g) of the desired amide products with high yields (e.g., 90%). beilstein-journals.orgnih.gov

The use of water as a reaction solvent is a cornerstone of green chemistry due to its non-toxic, non-flammable, and inexpensive nature. semanticscholar.org Significant progress has been made in adapting classical organic reactions to aqueous media.

The Knoevenagel condensation, a key route to cinnamic acids, has been successfully performed in water. semanticscholar.org One effective method involves the condensation of aromatic aldehydes with malonic acid under microwave irradiation in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) and potassium carbonate. semanticscholar.org This procedure is rapid, environmentally friendly, and produces cinnamic acids in excellent yields and high purity, with the product often precipitating from the cooled reaction mixture, simplifying the work-up to a simple filtration. semanticscholar.org Another green approach involves the synthesis of natural cinnamic acid from cinnamaldehyde (B126680) in water at a mild temperature (37 °C) using an oxygen atmosphere, avoiding harsh oxidants. mdpi.com

| Reaction Type | Key Reagents/Conditions | Product | Key Advantages | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Water, Microwave, TBAB, K₂CO₃ | Cinnamic acids | Rapid, high yield, simple work-up | semanticscholar.org |

| Oxidation | Water, O₂ atmosphere, 37 °C | Cinnamic acid | Mild conditions, avoids harsh oxidants | mdpi.com |

| Amidation | Water, Isobutyl chloroformate | Amide derivative of hydroxycinnamic acid | Benign solvent, smooth conversion | beilstein-journals.org |

Reactivity and Derivatization of 2 Bromo 5 Fluorocinnamic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of 2-bromo-5-fluorocinnamic acid is a primary site for derivatization, allowing for the formation of esters, amides, and other related conjugates through various activation methods.

Esterification Reactions and Ester Derivatives

The synthesis of esters from this compound can be achieved through standard esterification protocols. These methods typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by an alcohol.

One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. However, for a sensitive substrate like this compound, milder methods are often preferred to avoid potential side reactions involving the double bond or the aromatic ring.

Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are frequently employed. acs.org In this method, DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by an alcohol. The reaction is often carried out in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). acs.org

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-bromo-5-fluorocinnamoyl chloride can then be reacted with an alcohol, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), to yield the corresponding ester.

Table 1: Representative Esterification Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| DCC Coupling | Alcohol (R-OH), DCC, DMAP | (E)-Alkyl 3-(2-bromo-5-fluorophenyl)acrylate |

This table presents generalized reaction pathways applicable for the esterification of this compound based on standard organic synthesis methodologies.

Amidation Reactions and Amide Derivatives via Various Activation Methods

Amide derivatives of this compound are synthesized by coupling the carboxylic acid with a primary or secondary amine. Similar to esterification, this transformation requires the activation of the carboxyl group.

A widely used set of activation methods involves peptide coupling reagents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or DCC are used to form the reactive O-acylisourea intermediate. fishersci.it To improve yields and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. fishersci.it These additives react with the O-acylisourea to form an activated ester that is more stable yet sufficiently reactive towards amines. fishersci.it

Another class of efficient coupling agents includes phosphonium (B103445) salts, like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and aminium/uronium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). fishersci.it These reagents, used in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA), facilitate rapid and high-yield amide bond formation under mild conditions. fishersci.it

The synthesis of acrylamide (B121943) derivatives from substituted cinnamic acids has been reported as a route to biologically active molecules.

Table 2: Common Activation Methods for Amidation

| Activation Method | Reagents | Key Intermediate |

|---|---|---|

| Carbodiimide | EDC or DCC, HOBt or HOAt, Amine (R-NH₂) | Activated Ester |

| Uronium/Aminium | HATU, DIEA, Amine (R-NH₂) | Activated Ester |

This table summarizes common methods for the formation of amides from carboxylic acids, which are applicable to this compound.

Formation of Acylsemicarbazides and Related Conjugates

The carboxylic acid moiety of this compound can be elaborated to form acylsemicarbazide structures. These functional groups can act as linkers in the synthesis of hybrid molecules with potential pharmacological applications. The synthesis of conjugates between primaquine (B1584692) and various cinnamic acid derivatives, including those forming acylsemicarbazides, has been documented. researchgate.netmdpi.com

A typical synthetic route involves a multi-step process. First, the carboxylic acid is activated. For instance, it can be converted into a reactive benzotriazolide by reacting with 1-(chlorobenzotriazol-1-yl)methanone (BtcCl) in the presence of a base. mdpi.com This activated intermediate is then reacted with a suitable hydrazine (B178648) derivative to form an acyl hydrazide. Subsequent reaction of the acyl hydrazide with an isocyanate, or a synthetic equivalent, would yield the target acylsemicarbazide.

An alternative pathway involves the reaction of an activated this compound derivative (like the acyl chloride) with a semicarbazide (B1199961) (H₂N-NH-C(O)-NH₂). This condensation reaction directly furnishes the acylsemicarbazide. Research has shown the successful synthesis of acylsemicarbazides from various cinnamic acid chlorides and a custom-prepared semicarbazide building block. researchgate.net

Table 3: Synthetic Strategy for Acylsemicarbazides

| Step | Description | Reagents |

|---|---|---|

| 1 | Activation of Carboxylic Acid | e.g., SOCl₂ or BtcCl/TEA |

This table outlines a generalized synthetic approach for creating acylsemicarbazide derivatives from this compound, based on established literature methods for similar compounds. researchgate.netmdpi.com

Transformations Involving the α,β-Unsaturated System

The carbon-carbon double bond in this compound is electron-deficient due to the conjugation with the electron-withdrawing carboxylic acid group. This electronic nature makes it susceptible to various addition reactions.

Electrophilic Addition and Radical Addition Processes

The α,β-unsaturated system can undergo electrophilic addition reactions. For example, the addition of hydrogen halides (H-X) proceeds via protonation of the double bond to form a carbocation intermediate, which is then attacked by the halide anion. libretexts.org The regioselectivity of this addition is governed by the stability of the resulting carbocation.

Halodecarboxylation is another relevant transformation. The reaction of α,β-unsaturated acids with a halogen source can lead to the addition of the halogen across the double bond, followed by the elimination of carbon dioxide. For instance, the electrochemical bromodecarboxylation of cinnamic acids using ammonium (B1175870) bromide has been reported, proceeding through the electrophilic attack of anodically generated bromine on the double bond. rhhz.net

Radical additions to the α,β-unsaturated system also provide a pathway for functionalization. A visible-light-induced, palladium-catalyzed process has been described for the decarboxylative alkylation of α,β-unsaturated acids with alkyl bromides. d-nb.info This reaction is proposed to proceed via the generation of an alkyl radical which then adds to the double bond. d-nb.info Another example is the addition of trifluoromethylthio radicals (·SCF₃) to unsaturated systems. mdpi.com

Michael Addition Pathways

The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles to the β-carbon.

The Michael addition provides a powerful tool for carbon-carbon bond formation. For example, the addition of enolates derived from malonic esters, followed by hydrolysis and decarboxylation, is a classic method for extending the carbon chain. This strategy has been noted in the synthesis of related phenylpropanoic acids.

Organocatalysis has emerged as a powerful strategy for enantioselective Michael additions to cinnamic acid derivatives. For instance, isothiourea catalysts have been used for the asymmetric Michael addition of various nucleophiles. Indoles are also known to act as effective nucleophiles in Michael additions to α,β-unsaturated esters, a reaction that can be catalyzed by Lewis acids like InBr₃. google.com These methodologies are broadly applicable and suggest that this compound and its esters are suitable substrates for such transformations.

Table 4: Examples of Michael Donors for Conjugate Addition

| Nucleophile Class | Example Donor | Product Type |

|---|---|---|

| Carbon Nucleophiles | Diethyl malonate | 3-(1,3-Diethoxy-1,3-dioxopropan-2-yl)propanoate derivative |

| Nitrogen Nucleophiles | Indole (B1671886) | 3-(Indol-3-yl)propanoate derivative |

This table lists potential nucleophiles for Michael addition to the α,β-unsaturated system of this compound or its esters, based on established reactivity patterns.

Oxidative Cleavage of the Carbon-Carbon Double Bond

The carbon-carbon double bond in the acrylic acid moiety of this compound is susceptible to oxidative cleavage by strong oxidizing agents. This reaction breaks the alkene, yielding carbonyl compounds. The nature of the final products is dependent on the specific reagents and reaction conditions employed. libretexts.orglibretexts.org

Two primary methods for this transformation are ozonolysis and permanganate (B83412) oxidation.

Ozonolysis : This is a reliable method for cleaving alkenes. masterorganicchemistry.comthieme-connect.com The reaction involves treating the compound with ozone (O₃) to form an unstable ozonide intermediate, which is then worked up to yield the final products. libretexts.orgmasterorganicchemistry.com A reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc) would cleave the double bond to yield 2-bromo-5-fluorobenzaldehyde (B45324) and glyoxylic acid. Conversely, an oxidative work-up (e.g., with hydrogen peroxide) would oxidize the initially formed aldehyde fragments, converting the glyoxylic acid portion further and ensuring the aromatic portion becomes 2-bromo-5-fluorobenzoic acid. masterorganicchemistry.com

Permanganate Oxidation : The use of potassium permanganate (KMnO₄) can also achieve oxidative cleavage. Under acidic or neutral conditions, permanganate oxidation of cinnamic acids typically results in the cleavage of the carbon-carbon bond to yield the corresponding benzaldehyde. acs.org However, the aldehyde product is often susceptible to further oxidation to the carboxylic acid. thieme-connect.com Employing heterogeneous conditions, where the permanganate is adsorbed onto a solid support such as alumina (B75360), can be an effective method for preparing benzaldehydes from cinnamic acid derivatives while minimizing over-oxidation. thieme-connect.comthieme-connect.com

The expected primary product from the oxidative cleavage of this compound under controlled conditions is 2-bromo-5-fluorobenzaldehyde.

| Reagent System | Work-up | Primary Aromatic Product | Reference |

|---|---|---|---|

| 1. O₃ (Ozone) | Reductive (e.g., (CH₃)₂S) | 2-Bromo-5-fluorobenzaldehyde | libretexts.orgmasterorganicchemistry.com |

| 1. O₃ (Ozone) | Oxidative (e.g., H₂O₂) | 2-Bromo-5-fluorobenzoic acid | masterorganicchemistry.com |

| KMnO₄ (Potassium Permanganate) | Heterogeneous / Controlled | 2-Bromo-5-fluorobenzaldehyde | thieme-connect.com |

Photocycloaddition Reactions and Dimerization Products (e.g., Truxinic Acid Derivatives)

In the solid state, cinnamic acids and their derivatives are known to undergo [2+2] photocycloaddition reactions upon irradiation with UV light. nih.gov This topochemical reaction involves the dimerization of two monomer units to form a cyclobutane (B1203170) ring. The resulting products are stereoisomeric dicarboxylic acids known as truxillic acids and truxinic acids. ptfarm.pltsijournals.com The specific stereochemistry of the dimer is dictated by the packing of the monomers in the crystal lattice. researchgate.net

For this compound, photodimerization is expected to yield a di-bromo-di-fluoro derivative of a diphenylcyclobutane dicarboxylic acid. Studies on similarly substituted compounds, such as 5-bromo-2-methoxy-cinnamic acid and various other chloro- and bromo-cinnamic acids, show that they dimerize to form derivatives of β-truxinic acid. researchgate.netresearchgate.netresearchgate.net Truxinic acids are characterized by a head-to-head addition pattern. wikipedia.org

[2+2] Photodimerization Mechanisms

The solid-state [2+2] photodimerization of cinnamic acids is a classic example of a topochemically controlled reaction, where the crystal structure of the reactant pre-organizes the molecules for a specific reaction pathway. nih.gov The mechanism is governed by what are known as Schmidt's topochemical rules. nih.gov

For a successful reaction, the double bonds of adjacent monomer molecules must be:

Parallel to each other.

Separated by a distance of approximately 3.5–4.2 Å. bilkent.edu.tr

If these geometric criteria are met, irradiation with UV light excites the π-electrons of the double bonds, leading to the formation of new sigma bonds and creating a cyclobutane ring with minimal atomic or molecular movement. acs.org The stereochemistry of the resulting cyclobutane dimer is a direct consequence of the symmetry relationship between the reacting monomers in the crystal lattice. researchgate.netacs.org

Influence of Crystal Polymorphism on Solid-State Photoreactivity

Crystal polymorphism plays a decisive role in the outcome of the solid-state photodimerization of cinnamic acids. acs.org Different crystal packing arrangements, or polymorphs, lead to different stereoisomeric products. researchgate.net The three main polymorphs are designated α, β, and γ.

α-Polymorph : Characterized by a head-to-tail packing of monomers related by a center of inversion. This arrangement leads to the formation of α-truxillic acid upon irradiation. researchgate.netacs.org

β-Polymorph : Features a head-to-head packing arrangement where adjacent molecules are related by translation. This geometry results in the formation of β-truxinic acid, a mirror-symmetric dimer. researchgate.netacs.org

γ-Polymorph : In this form, the intermolecular distance between double bonds is too large (typically > 4.7 Å) for dimerization to occur, rendering this polymorph light-stable. researchgate.netresearchgate.net

Research on 3-fluoro-trans-cinnamic acid has shown it can crystallize into two distinct β-type polymorphs (β1 and β2). acs.org Despite their structural differences, both polymorphs undergo a topochemical [2+2] photodimerization upon UV irradiation to produce 3,3′-difluoro-β-truxinic acid in nearly quantitative yield. acs.org This highlights that even within the same packing classification, subtle polymorphic differences can exist, though they may lead to the same photochemical product. It is plausible that this compound would exhibit similar polymorphic behavior, yielding a β-truxinic acid derivative from a corresponding β-type crystal form.

| Polymorph | Monomer Packing | C=C Distance | Photochemical Product | Reference |

|---|---|---|---|---|

| α-form | Head-to-tail (centrosymmetric) | ~3.6-4.1 Å | α-Truxillic Acid | researchgate.netacs.org |

| β-form | Head-to-head (translation) | ~3.7-4.1 Å | β-Truxinic Acid | researchgate.netacs.org |

| γ-form | N/A (Spaced too far apart) | > 4.7 Å | Light-stable (no reaction) | researchgate.netresearchgate.net |

Reactions Involving the Halogen Substituents

Selective Substitution Reactions of Bromide and Fluoride (B91410)

The two halogen atoms on the aromatic ring of this compound, bromine and fluorine, exhibit different reactivities, allowing for potential selective substitution. The outcome of such reactions is governed by factors like the nature of the nucleophile, reaction conditions, and the inherent properties of the carbon-halogen bonds.

In nucleophilic aromatic substitution reactions, the reactivity of the halide is related to its ability to act as a leaving group. Leaving group ability for halogens generally follows the trend I > Br > Cl > F. libretexts.org The C-Br bond is weaker than the C-F bond, and the bromide ion is a significantly better leaving group than the fluoride ion. gatech.edu Therefore, nucleophilic substitution is expected to occur preferentially at the C2 position (bromine) over the C5 position (fluorine). The presence of the electron-withdrawing acrylic acid group activates the ring toward nucleophilic attack, although this effect is more pronounced at the ortho and para positions.

This selective reactivity is particularly relevant in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), where the C-Br bond will typically react selectively over the much less reactive C-F bond.

Intermolecular Interactions via Halogen Bonding

Beyond their role in covalent reactions, the halogen substituents on this compound can participate in non-covalent intermolecular interactions, specifically halogen bonding. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic species (the halogen bond acceptor), such as an oxygen or nitrogen atom.

The strength of a halogen bond donor generally increases with the polarizability and decreases with the electronegativity of the halogen atom, following the trend I > Br > Cl > F. Consequently, the bromine atom at the C2 position is a more effective halogen bond donor than the fluorine atom at the C5 position. These interactions, along with traditional hydrogen bonds involving the carboxylic acid group, can play a significant role in directing the crystal packing of the molecule. acs.org The precise arrangement of molecules in the solid state, which is crucial for the photoreactivity discussed in section 3.2.4.2, is therefore influenced by a combination of hydrogen and halogen bonding forces.

Spectroscopic and Structural Characterization of 2 Bromo 5 Fluorocinnamic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen, carbon, and fluorine atoms within a molecule.

¹H NMR Spectral Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms in a molecule. For cinnamic acid derivatives, the spectra typically show distinct signals for the vinyl and aromatic protons.

In derivatives of cinnamic acid, the protons on the α,β-unsaturated double bond typically appear as doublets in the range of δ 6.3–7.5 ppm, with a coupling constant (J) of approximately 16 Hz, which is characteristic of a trans-configuration. vulcanchem.com The carboxylic acid proton is often observed as a broad singlet at a downfield chemical shift, typically between δ 12.0 and 13.0 ppm, as seen in compounds like 2-bromo-4-fluoro-3-methylbenzoic acid when analyzed in DMSO-d₆. The aromatic protons exhibit complex splitting patterns in the aromatic region of the spectrum, generally between δ 7.0 and 8.5 ppm, with their exact chemical shifts and coupling constants being influenced by the nature and position of the substituents on the phenyl ring. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Bromo-5-fluorocinnamic Acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Vinyl Hα | 6.3–6.5 | Doublet | ~16 |

| Vinyl Hβ | 7.4–7.6 | Doublet | ~16 |

| Aromatic H | 7.0–8.0 | Multiplet | - |

| Carboxylic Acid H | 12.0–13.0 | Singlet (broad) | - |

Note: Predicted values are based on typical ranges for similar structures and may vary based on solvent and experimental conditions.

¹³C NMR Spectral Analysis for Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. In this compound and its analogs, the carbonyl carbon of the carboxylic acid group typically resonates at a downfield chemical shift, around 167-170 ppm. vulcanchem.comrsc.org The carbons of the aromatic ring appear in the range of approximately 115-140 ppm, with the carbons directly attached to the electron-withdrawing halogen substituents being deshielded. vulcanchem.com The vinyl carbons of the α,β-unsaturated system also have characteristic chemical shifts. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 167–170 |

| Vinyl Cα | ~118 |

| Vinyl Cβ | ~143 |

| Aromatic C-Br | ~120 |

| Aromatic C-F | ~160 (doublet, due to C-F coupling) |

| Other Aromatic C | 115–140 |

Note: Predicted values are based on data from similar compounds and computational models. vulcanchem.comresearchgate.net

¹⁹F NMR for Fluorine Chemical Shifts

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to analyze fluorine-containing compounds. The chemical shift of the fluorine atom is influenced by its electronic environment. For fluorinated aromatic compounds, the ¹⁹F chemical shift can provide information about the position of the fluorine atom on the aromatic ring. For instance, in related compounds like 3-(3-Bromo-4-fluorophenyl)propanoic acid, the para-fluorine has a typical chemical shift in the range of -110 to -125 ppm. Trifluoroacetic acid (TFA) is often used as an internal chemical shift referencing agent in ¹⁹F NMR. This technique is particularly useful for confirming the regiochemistry of fluorinated derivatives. rsc.org

Solid-State NMR for Polymorphic Studies and Reaction Monitoring

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for studying the structure and dynamics of materials in the solid phase. It is particularly valuable for characterizing different polymorphic forms of crystalline solids and for monitoring solid-state reactions. worktribe.com For cinnamic acid derivatives, ¹³C cross-polarization magic-angle spinning (CPMAS) NMR is frequently employed. rsc.org This technique can differentiate between reactant and product species in solid-state photodimerization reactions, providing insights into reaction kinetics and mechanisms. rsc.orgrwth-aachen.de The chemical shifts in the solid state can differ from those in solution due to packing effects and intermolecular interactions, such as hydrogen bonding. researchgate.net For example, the carbonyl carbon signal in solid cinnamic acids appears at approximately 173 ppm, while in their corresponding methyl esters, it is shifted upfield to around 168 ppm. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is highly effective for identifying functional groups. For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretch of the carboxylic acid group at approximately 1680 cm⁻¹. vulcanchem.com The O-H stretch of the carboxylic acid will appear as a broad band in the region of 2500-3300 cm⁻¹. The C=C stretching vibration of the alkene and the aromatic ring will be observed in the 1600-1450 cm⁻¹ region. The carbon-bromine (C-Br) and carbon-fluorine (C-F) stretching vibrations are expected at lower frequencies, typically in the range of 650–750 cm⁻¹ and 1250-1000 cm⁻¹, respectively. vulcanchem.com The photodimerization reactions of trans-cinnamic acid derivatives have been investigated using infrared microspectroscopy. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 2500–3300 (broad) |

| Carboxylic Acid C=O | Stretch | ~1680 |

| Alkene C=C | Stretch | ~1630 |

| Aromatic C=C | Stretch | 1600–1450 |

| C-F | Stretch | 1250–1000 |

| C-Br | Stretch | 750–650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. For this compound (C₉H₆BrFO₂), the molecular weight is approximately 245.05 g/mol . fluorochem.co.uk High-resolution mass spectrometry (HR-MS) can be used to confirm the elemental composition of the molecule. researchgate.net Electron ionization (EI) mass spectra of substituted cinnamic acids often show characteristic fragmentation patterns, including the loss of the substituent from the phenyl ring. core.ac.uk The fragmentation of cinnamic acids can involve intramolecular aromatic substitution reactions. core.ac.uk

X-ray Diffraction (XRD) for Crystal Structure Determination

The fundamental principle of XRD involves directing a beam of X-rays onto a single crystal. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of atoms, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, researchers can deduce the crystal's unit cell parameters (the fundamental repeating unit of the crystal) and the arrangement of atoms within it.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the current date, extensive research on closely related cinnamic acid derivatives provides significant insight into the structural characteristics that can be anticipated for this compound. The substitution pattern on the phenyl ring, including the presence and position of halogen atoms, plays a critical role in dictating the crystal packing and the nature of intermolecular interactions.

A study on various cinnamic acid derivatives has shown that the primary structural feature is the formation of strong hydrogen bonds between the carboxylic acid groups of two molecules, leading to the creation of centrosymmetric dimers. nih.govcore.ac.uk These dimers are then interconnected by weaker C-H···O intermolecular hydrogen bonds, often involving hydrogen atoms from the aromatic ring. nih.govcore.ac.uk

The crystal structures of substituted cinnamic acids are often categorized into different packing motifs, which can influence their photochemical reactivity in the solid state. researchgate.net For instance, the study of 3-fluoro-trans-cinnamic acid revealed the existence of two polymorphs, both of which undergo a [2+2] photodimerization reaction. acs.org This highlights how subtle changes in substituent position can lead to different crystalline forms.

Furthermore, research into solid solutions of halogenated cinnamic acids, such as 4-bromocinnamic acid and 4-chlorocinnamic acid, demonstrates that these molecules can co-crystallize, forming structures that may differ from the parent compounds. x-mol.com This suggests that the interplay of hydrogen and halogen bonding is a key determinant in the crystal engineering of these materials. The ability of bromine and chlorine atoms to participate in halogen bonding can lead to specific packing arrangements.

To illustrate the type of data obtained from an XRD analysis, the crystallographic information for a closely related compound, trans-4-Bromocinnamic acid, is presented below. This data provides a tangible example of the detailed structural information that can be elucidated using this technique.

Crystallographic Data for trans-4-Bromocinnamic acid

| Parameter | Value |

|---|---|

| CCDC Number | 801089 |

| Empirical Formula | C₉H₇BrO₂ |

| Formula Weight | 227.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.613(1) |

| b (Å) | 29.398(6) |

| c (Å) | 5.309(1) |

| α (°) | 90 |

| β (°) | 108.76(3) |

| γ (°) | 90 |

| Volume (ų) | 829.4(3) |

| Z | 4 |

Data sourced from the Cambridge Crystallographic Data Centre (CCDC). nih.gov

In the crystal structure of trans-4-Bromocinnamic acid, as in other cinnamic acids, the molecules form hydrogen-bonded dimers. The bromine substituent in this case further influences the packing of these dimeric units through other intermolecular interactions. The study of such derivatives provides a solid foundation for predicting and understanding the crystal structure of this compound, where both bromine and fluorine atoms would be expected to participate in various non-covalent interactions, shaping its three-dimensional architecture.

Computational Chemistry Studies on 2 Bromo 5 Fluorocinnamic Acid and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for studying the electronic structure of molecules. uci.edu It is widely used to predict molecular geometries, spectroscopic signatures, and various electronic properties.

Research Findings: Studies on structurally similar compounds, such as halogenated benzoic acid derivatives, provide a framework for understanding 2-bromo-5-fluorocinnamic acid. For instance, DFT calculations have been successfully used to determine the optimized geometries of related molecules like 2-amino-5-fluorobenzoic acid and its chloro and bromo analogues. nih.gov These calculations help in understanding the fundamental geometric parameters (bond lengths, bond angles) that define the molecule's stable three-dimensional structure.

The electronic properties are a key outcome of DFT calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. nih.gov

Natural Bond Orbital (NBO) analysis, often performed following a DFT calculation, reveals details about intramolecular interactions. nih.gov This analysis can quantify the stabilization energy associated with electron delocalization from a filled Lewis-type orbital to an empty non-Lewis orbital. For this compound, this would include interactions between the phenyl ring, the carboxylic acid group, and the halogen substituents, which are crucial for molecular stability. nih.gov

Furthermore, DFT is employed to predict vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies and comparing them with experimental spectra, a detailed assignment of the vibrational modes can be achieved, confirming the molecular structure. nih.gov

Table 5.1.1: Predicted Electronic Properties from DFT Calculations for Aromatic Acids

| Property | Description | Typical Calculated Value (Example Analogues) |

|---|---|---|

| Optimized Geometry | Bond lengths (Å) and angles (°) in the lowest energy state. | C=C: ~1.34 Å, C-Br: ~1.90 Å, C-F: ~1.36 Å |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital (eV). | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital (eV). | -1.5 to -2.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO (eV). | 4.0 to 5.0 eV |

| Dipole Moment | Measure of the net molecular polarity (Debye). | 2.0 to 4.0 D |

| NBO Stabilization Energy | Energy from intramolecular electron delocalization (kcal/mol). | Varies based on specific donor-acceptor interactions. |

Note: The values in this table are illustrative and based on typical findings for halogenated benzoic and cinnamic acid analogues. Specific values for this compound would require a dedicated DFT calculation.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformation and Intermolecular Interactions

While DFT is excellent for static electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules, including their conformational flexibility and intermolecular interactions over time. mdpi.comnih.gov

Research Findings: MD simulations treat molecules as a collection of atoms governed by a classical force field, allowing for the simulation of much larger systems and longer timescales than DFT. These simulations are invaluable for understanding how molecules like this compound behave in different environments, such as in solution or in a crystal lattice. mdpi.com

A key application is the study of intermolecular interactions, particularly hydrogen bonds, which are critical in determining the properties of carboxylic acids. nih.gov MD simulations on benzoic acid derivatives have shown that these molecules often form stable dimers through hydrogen bonding between their carboxylic acid groups. nih.gov The dynamics of these hydrogen bonds, including proton transfer events, can be investigated using advanced techniques like Car-Parrinello Molecular Dynamics (CPMD). mdpi.comnih.gov

For this compound, intermolecular interactions are not limited to hydrogen bonds. The bromine and fluorine atoms can participate in halogen bonding, while the aromatic ring can engage in π-π stacking. mdpi.com MD simulations can quantify the strength and geometry of these non-covalent interactions, which are decisive factors in crystal packing and molecular aggregation. mdpi.comelifesciences.org Symmetry-Adapted Perturbation Theory (SAPT) can be combined with these simulations to decompose the interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces, revealing that dispersion forces are often decisive in the intermolecular interactions of aromatic systems. mdpi.comnih.gov

Table 5.2.1: Key Intermolecular Interactions Studied via MD Simulations

| Interaction Type | Description | Participating Moieties in Analogues |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Carboxylic acid (O-H···O) |

| Halogen Bond | A non-covalent interaction where a halogen atom acts as an electrophilic species. | Phenyl-Br···O, Phenyl-F···H |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Phenyl ring ··· Phenyl ring |

| Dispersion Forces | Weak intermolecular forces arising from quantum-induced instantaneous polarization multipoles. | Ubiquitous, significant for aromatic systems |

Predictive Analysis of Structure-Property Relationships

Predictive analysis, particularly through Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies, aims to link the chemical structure of a series of compounds to a specific physical, chemical, or biological property. semanticscholar.orguc.pt

Research Findings: QSAR models are mathematical equations that correlate molecular descriptors with observed activity. For derivatives of cinnamic acid, QSAR studies have been conducted to predict their biological activities, such as antitubercular or hepatoprotective effects. semanticscholar.orgbenthamdirect.com These studies assume that changes in chemical structure lead to proportional changes in biological activity. semanticscholar.org

The process involves calculating a wide range of molecular descriptors for a series of cinnamic acid analogues. These descriptors fall into several categories:

Electronic: Charges, dipole moments, HOMO/LUMO energies.

Steric/Geometrical: Molecular volume, surface area, specific bond lengths or angles.

Lipophilic: LogP, which measures the compound's partition coefficient between octanol (B41247) and water.

Topological: Descriptors based on the 2D graph representation of the molecule.

Multiple Linear Regression (MLR) is often used to build a QSAR model that identifies the most relevant descriptors influencing the activity. semanticscholar.org For example, a QSAR model for the antitubercular activity of cinnamic acid derivatives found that geometrical and electronic properties were the most critical factors. semanticscholar.org Similarly, SAR studies on phenolic acid esters have shown that properties like lipophilicity and the number of hydroxyl groups on the aromatic ring are crucial for their cytotoxic activity. uc.pt The trans (E) conformation of the double bond in the cinnamic acid backbone has also been reported as essential for the cytotoxic activity of such compounds. uc.pt

These predictive models are valuable for designing new compounds, like novel this compound analogues, with potentially enhanced properties by suggesting specific structural modifications. semanticscholar.orgbohrium.com

Table 5.3.1: Examples of Molecular Descriptors Used in QSAR for Cinnamic Acid Analogues

| Descriptor Class | Example Descriptor | Property Influenced |

|---|---|---|

| Electronic | HOMO Energy | Reactivity, Biological Activity semanticscholar.org |

| Lipophilic | LogP (Lipophilicity) | Cell membrane permeability, Cytotoxicity mdpi.com |

| Geometrical | Molecular Surface Area | Receptor binding, Steric hindrance semanticscholar.org |

| Constitutional | Number of Halogen Atoms | Metabolic stability, Binding affinity |

Applications As a Synthetic Building Block in Chemical Synthesis

Precursor for the Synthesis of Complex Organic Molecules

The unique arrangement of functional groups in 2-Bromo-5-fluorocinnamic acid makes it an important precursor in multi-step synthetic pathways aimed at producing complex organic molecules. The cinnamic acid framework is a key intermediate in biological pathways like the shikimate and phenylpropanoid pathways, which are responsible for the biosynthesis of numerous alkaloids, aromatic amino acids, and indole (B1671886) derivatives jocpr.com. In synthetic chemistry, this structural motif is similarly foundational.

The compound's utility is particularly noted in the pharmaceutical industry. For instance, this compound is identified as a potential reagent for forming novel salts with existing active pharmaceutical ingredients, such as paroxetine, a compound used for its antidepressant properties google.com. The formation of such salts is a critical method for modifying the physicochemical properties of a drug, including its solubility and stability, without altering its fundamental pharmacological action. The ability to act as a salt-former highlights its role in the development of new pharmaceutical formulations and products google.com.

Scaffold for Heterocyclic Compound Synthesis (e.g., Coumarins, Quinazolines)

The cinnamic acid scaffold is a well-established precursor for the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules. The double bond and carboxylic acid can participate in cyclization reactions to form rings containing heteroatoms like oxygen or nitrogen. Cinnamic acid and its derivatives are known to be involved in the synthesis of coumarins labnovo.com.

Intermediate for Fluorinated Organic Compounds and Monofluoroalkenes

The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry, as it can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. This compound is an important intermediate for the synthesis of various fluorinated organic compounds ua.pt. The presence of both bromine and fluorine on the aromatic ring allows for selective chemical manipulation. The bromine atom can be readily displaced or used in cross-coupling reactions, while the fluorine atom is typically retained to impart its beneficial properties to the final product.

This compound is particularly relevant for creating other fluorinated building blocks. The general class of fluorinated organic compounds is of growing industrial importance for applications in agrochemicals, pharmaceuticals, and performance materials rsc.org. The cinnamic acid structure is itself a precursor to other valuable synthons. For example, the carbon-carbon double bond (alkene) is a key feature, making the molecule a precursor for creating substituted monofluoroalkenes. Monofluoroalkenes are recognized as versatile synthons and are valuable in the development of high-performance materials and as peptide bond mimics in medicinal chemistry rsc.org.

Building Block for Advanced Materials and Dyes

Cinnamic acid and its derivatives are recognized as promising building blocks for the development of advanced polymers and materials. The structural features of the cinnamic acid core—namely the aromatic ring, the carbon-carbon double bond, and the carboxylic acid—provide multiple reaction sites for polymerization and functionalization. These characteristics have led to their use in creating a wide range of polymers, including polyesters and polyamides.

The resulting polymers have a broad spectrum of potential applications, from industrial uses as engineered plastics to biomedical roles in systems for drug delivery and as shape-memory materials. While the direct application of this compound in the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes for Organic Light Emitting Diodes (OLEDs) is not explicitly documented in available research, the foundational role of cinnamic acid derivatives in polymer science suggests its potential as a building block for novel functional materials. The introduction of bromo and fluoro substituents could be used to fine-tune the electronic and physical properties of such materials.

Interactive Data Table: Applications of this compound

| Application Area | Specific Use | Relevant Compound Classes | Key Structural Features Utilized |

| Complex Molecule Synthesis | Pharmaceutical salt formation google.com | Pharmaceutical formulations | Carboxylic acid |

| Heterocyclic Synthesis | Scaffold for substituted heterocycles beilstein-journals.org | Coumarins, Quinazolines | Cinnamic acid backbone, Halogen substituents |

| Fluorinated Intermediates | Precursor to fluorinated molecules ua.ptrsc.org | Monofluoroalkenes rsc.org | Fluorine atom, Bromine atom, Alkene |

| Advanced Materials | Monomer for functional polymers | Polyesters, Polyamides | Aromatic ring, Alkene, Carboxylic acid |

Investigations into Biological Activities and Structure Activity Relationships of 2 Bromo 5 Fluorocinnamic Acid Derivatives

Design and Synthesis of Derivatives for Biological Evaluation

The design of derivatives often involves a strategy of molecular hybridization or pharmacophore assembly, where the cinnamic acid backbone is combined with other biologically active scaffolds to create novel chemical entities with potentially synergistic or enhanced effects. mdpi.comijpsr.comnih.gov The synthesis of such derivatives is versatile, owing to the three main reactive sites on the cinnamic acid structure: the phenyl ring, the α,β-unsaturated bond, and the carboxylic acid group. researchgate.net

Common synthetic strategies include:

Ester and Amide Formation: The carboxylic acid group is a prime site for modification. A series of esters and amides can be synthesized by reacting the parent cinnamic acid with various alcohols or amines. mdpi.comresearchgate.netresearchgate.net For instance, novel cinnamamide (B152044) derivatives have been synthesized by treating substituted 2-aminothiophenes with cinnamoyl chloride. ashdin.com Similarly, primaquine-cinnamic acid conjugates have been created through amide bond formation to explore new anticancer and antiviral agents. mdpi.com

Ring Substitution: While the parent compound is already substituted, further modifications to the phenyl ring can be explored to fine-tune electronic and steric properties.

Condensation Reactions: The Perkin reaction and Knoevenagel condensation are classic methods for synthesizing the core cinnamic acid structure itself. jocpr.com For example, 2-bromo-5-fluorocinnamic acid can be prepared via the condensation of 2-bromo-5-fluorobenzaldehyde (B45324) with malonic acid. chemicalbook.com

These synthetic efforts are guided by the goal of producing a library of compounds for systematic biological screening. For example, researchers have designed and synthesized oleanolic acid-cinnamic acid ester derivatives to improve the cytotoxic potency against cancer cells. kuleuven.be

Structure-Activity Relationship (SAR) Studies of Halogenated Cinnamic Acid Scaffolds

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of a molecule influence its biological activity. For halogenated cinnamic acids, these studies provide a roadmap for rational drug design. nih.gov The biological activities of these derivatives are often attributed to the nature and position of the substituent groups on the phenyl ring. nih.gov

Modifying the cinnamic acid scaffold leads to significant variations in biological effect. The conversion of the carboxylic acid group into esters or amides is a common strategy to modulate activity.

Anticancer Activity: In a study involving novel 3,4-(methylenedioxy)cinnamic acid amide-dithiocarbamate derivatives, one compound (4a7) showed potent antiproliferative activity against HeLa cancer cells, demonstrating that the specific combination of moieties was key to its effect. nih.gov

Antimicrobial Activity: When the carboxyl group of cinnamic acid was replaced with a bioisostere like 1,2,4-oxadiazole, the resulting compounds showed varied anti-tubercular activity depending on the substitution on the phenyl ring. nih.gov

Anticonvulsant Activity: A screening of 12 cinnamic acid derivatives with fluorine, chlorine, bromine, and trifluoromethyl groups found that the anticonvulsant ability was closely linked to the position of the halogen substituents. nih.gov

Below is a table summarizing how different structural modifications correlate with specific biological activities.

| Derivative Class | Structural Modification | Observed Biological Activity | Key Finding |

| Styryl Oxadiazoles | Carboxyl group replaced with 1,2,4-oxadiazole; various phenyl ring substituents. nih.gov | Anti-tubercular | Electron-withdrawing groups and specific halogen substitutions enhanced activity. nih.gov |

| Primaquine (B1584692) Conjugates | Amide or acylsemicarbazide linkage to primaquine. mdpi.com | Anticancer, Antiviral | Amide derivatives were selective towards MCF-7 breast cancer cells; specific substitutions led to nanomolar inhibitory activity. mdpi.com |

| Halogenated Derivatives | F, Cl, Br, or CF3 group on the phenyl ring. nih.gov | Anticonvulsant | Substitution at the 4-position of the benzene (B151609) ring was most beneficial for antiepileptic activity. nih.gov |

| Amide-Dithiocarbamates | Hybrid of 3,4-(methylenedioxy)cinnamic acid amide and dithiocarbamate. nih.gov | Anti-tumor (HeLa cells) | The combined pharmacophore design resulted in a derivative with an IC50 value of 1.01 μM. nih.gov |

This table is generated based on data from multiple research sources to illustrate the correlation between structure and activity.

The type and position of halogen substituents on the cinnamic acid ring profoundly impact biological efficacy. nih.govsemanticscholar.org

Effect of Halogen Type: In a study on the phytotoxic activity of halogenated derivatives against the parasitic weed Cuscuta campestris, the inhibitory effect for para-substituted compounds followed the order: Br > Cl > F. mdpi.com This suggests that a larger and more electronegative halogen in that position increased phytotoxicity.

Effect of Halogen Position: The position of the halogen is often critical. For anti-tubercular activity, a para-substituted chloro-compound (IC50 = 4.54 µg/mL) was found to be more active than its ortho-substituted counterpart (IC50 = 9.91 µg/mL), indicating that the para position enhanced antibacterial activity. nih.govsemanticscholar.org Similarly, for anticonvulsant properties, halogen substitution at the 4-position (para) proved most beneficial. nih.gov

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents also play a major role. For anti-tubercular activity, compounds with electron-donating groups at the para position were inactive, whereas the introduction of electron-withdrawing groups improved antibacterial activity. nih.gov In contrast, for antidiabetic activity, m-hydroxy or p-methoxy (electron-donating) residues on cinnamic acid were identified as important for promoting insulin (B600854) secretion. jocpr.compcbiochemres.com

The following table details the effects of different substituents on biological outcomes.

| Substituent | Position | Biological Activity | Observed Effect |

| Chlorine (Cl) | para (4-position) | Anti-tubercular | More active than the ortho-substituted equivalent. nih.govsemanticscholar.org |

| Fluorine (F) | para (4-position) | Anti-tubercular | A 4-fluoro phenyl ring substitution resulted in the most active compound among fluorine derivatives tested (IC50 = 0.36 µg/mL). nih.gov |

| Bromine (Br) | para (4-position) | Phytotoxic | Showed the highest activity compared to para-substituted Cl and F analogs. mdpi.com |

| Trifluoromethyl (CF3) | para (4-position) | Anticonvulsant | Showed outstanding anticonvulsant activity. nih.gov |

| Methoxy (B1213986) (OCH3) | para (4-position) | Antidiabetic | Potent insulin-secreting agent. jocpr.compcbiochemres.com |

| Nitro (NO2) | N/A | Anti-tubercular | Introduction of this electron-withdrawing group improved activity. nih.gov |

This table is generated from scientific literature to highlight the impact of substituent type and position.

Correlation of Structural Modifications with Biological Responses

Research on Specific Enzyme Inhibition (e.g., Protein Tyrosine Phosphatases)

Derivatives of cinnamic acid are being investigated as inhibitors of specific enzymes that are implicated in various diseases. A key target class is the protein tyrosine phosphatases (PTPs), which are crucial regulators of cell signaling pathways. Dysregulation of PTPs is linked to cancer, diabetes, and autoimmune disorders. acs.orgnih.gov

Notably, the oncogenic phosphatase SHP-2 has been a target of interest. acs.org Certain complex cinnamic acid derivatives, such as (E)-4-[3′-(1-adamantyl)-4′-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC), have been shown to inhibit SHP-2. nih.gov While direct studies on this compound derivatives as PTP inhibitors are not widely published, related halogenated compounds serve as important precedents. For example, a series of bromophenol derivatives were synthesized and evaluated as inhibitors of PTP1B, a key target in diabetes. nih.gov The most potent compound in that study exhibited an IC50 of 0.68 μmol/L and showed high selectivity over other PTPs like TCPTP, SHP-1, and SHP-2. nih.gov

Patents also list various halogenated cinnamic acids, including 2-fluorocinnamic acid and trans-5-bromo-2-methoxy cinnamic acid, as components in the development of PTP inhibitors, underscoring the potential of this chemical class in enzyme-targeted drug discovery. google.comgoogle.com

Studies on Antimicrobial and Antitumor Potential through Chemical Modification

Chemical modification of the cinnamic acid scaffold is a prominent strategy for developing new antimicrobial and antitumor agents. researchgate.netnih.gov The addition of halogens to the side chain has been observed to cause a remarkable increase in the growth-inhibitory effects of cinnamic acid. jocpr.compcbiochemres.com

Antitumor Potential: The design of hybrid molecules has yielded promising results. A series of 3,4-(methylenedioxy)cinnamic acid amide-dithiocarbamate derivatives were synthesized, with compound 4a7 emerging as a potent agent against HeLa cervical cancer cells (IC50 = 1.01 μM) by inducing apoptosis through the mitochondrial pathway. nih.gov In another study, novel oleanolic acid-cinnamic acid ester derivatives were synthesized to enhance cytotoxicity, with some compounds showing strong and selective inhibitory activity against HeLa and MCF-7 (breast cancer) cells. kuleuven.be